molecular formula C₂₄H₂₉NO₅ B1662468 Sacubitril CAS No. 149709-62-6

Sacubitril

Katalognummer B1662468
CAS-Nummer: 149709-62-6
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: PYNXFZCZUAOOQC-UTKZUKDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sacubitril is a neprilysin inhibitor used in combination with valsartan to reduce the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction . It was approved by the FDA on July 7, 2015 . Sacubitril’s active metabolite, LBQ657, inhibits neprilysin, a neutral endopeptidase that would typically cleave natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) .


Synthesis Analysis

An efficient enantioselective approach of Sacubitril synthesis has been described . The synthesis features the Evan’s asymmetric alkylation, Sharpless asymmetric dihydroxylation (AD), and Heck coupling reactions as key steps .


Molecular Structure Analysis

Sacubitril has a molecular formula of C24H29NO5 . Its structure includes a combination of anionic forms of sacubitril and valsartan, sodium cations, and water molecules in the molar ratio of 1:1:3:2.5, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sacubitril include Evan’s asymmetric alkylation, Sharpless asymmetric dihydroxylation (AD), and Heck coupling reactions .


Physical And Chemical Properties Analysis

Sacubitril/Valsartan complex comprises of anionic forms of sacubitril and valsartan, sodium cations, and water molecules in the molar ratio of 1:1:3:2.5, respectively .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Ventricular Remodeling in Patients with Heart Failure After Acute Myocardial Infarction

  • Methods of Application : The study involved a systematic review of electronic databases including Pubmed, Embase, the Web of Science, Cochrane Library, Scopus, CNKI, Wanfang Data, and VIP for relevant controlled trials. Statistical analysis was performed using Revman5.3 and Stata14 software .
  • Results : Sacubitril-valsartan increased left ventricular ejection fraction (LVEF) and decreased NT-proBNP level at 6 months and within 3 months of follow-up compared with the control group. It also reduced LVEDD, LVEDVI, LVESVI, and increased the distance of the 6-min walk test .

2. Treatment of Heart Failure

  • Summary of Application : Sacubitril/valsartan is a supramolecular sodium salt complex of the enkephalinase inhibitor prodrug sacubitril and the angiotensin receptor blocker valsartan. It increases endogenous natriuretic peptides while inhibiting the renin-angiotensin-aldosterone system and exerting cardioprotective effects .
  • Methods of Application : The study involved a systematic review of large clinical trials to explore the protective effects of sacubitril/valsartan and outline its therapeutic value in patients with heart failure .
  • Results : Clinical evidence suggests that sacubitril/valsartan is superior to conventional renin-angiotensin-aldosterone inhibitor therapy for patients with reduced ejection fraction heart failure who can tolerate angiotensin-converting enzyme inhibitors or angiotensin II receptor blockers .

3. Cardiac Remodeling

  • Summary of Application : Sacubitril/valsartan is used in the treatment of heart failure that commonly results from progressive uncontrolled hypertension. This review aims to detail the mechanism of action for sacubitril/valsartan in cardiac remodeling, a cellular and molecular process that occurs during the development of heart failure .
  • Methods of Application : The study involved a systematic review of electronic databases for relevant controlled trials. Statistical analysis was performed using appropriate software .
  • Results : Accumulating evidence has unveiled the cardioprotective effects of sacubitril/valsartan on cellular and molecular modulation in cardiac remodeling, with recent large-scale randomized clinical trials confirming its supremacy over other traditional heart failure treatments .

4. End-Stage Kidney Disease

  • Summary of Application : Sacubitril/valsartan is used in the treatment of patients with end-stage kidney disease (ESKD) who frequently develop heart failure, contributing to high mortality .
  • Methods of Application : The study involved a systematic review of Embase, MEDLINE, and Cochrane databases to identify relevant studies and assessed outcomes using a random-effect model and generic inverse variance approach .
  • Results : Analysis of 12 studies involving 799 eligible patients with ESKD revealed improvement in left ventricular ejection fraction (LVEF) with sacubitril/valsartan compared to a control group with pooled mean difference (MD) 6.58% (95% confidence interval [CI]: 1.86, 11.29) .

5. Cardiac Remodeling After Myocardial Infarction

  • Summary of Application : Sacubitril/valsartan is used in the treatment of acute myocardial infarction (AMI) complicated by moderate-to-severe mitral regurgitation. This condition exacerbates ventricular remodeling and increases the risk of heart failure .
  • Methods of Application : The study was a randomized, single-blind, parallel-group, controlled trial. Patients received standard treatment for AMI and were randomly assigned to receive sacubitril/valsartan or benazepril .
  • Results : The sacubitril/valsartan group had significantly lower NT-proBNP levels than the benazepril group at 1 month and later. MRJA and MRV significantly improved in the sacubitril/valsartan group compared with the benazepril group at 12 months .

6. Hypertrophic Cardiomyopathy

  • Summary of Application : Sacubitril/valsartan is used in the treatment of hypertrophic cardiomyopathy, a condition that can evolve into heart failure .
  • Methods of Application : The study involved a systematic review of electronic databases for relevant controlled trials. Statistical analysis was performed using appropriate software .
  • Results : Accumulating evidence has unveiled the cardioprotective effects of sacubitril/valsartan on cellular and molecular modulation in cardiac remodeling, with recent large-scale randomized clinical trials confirming its supremacy over other traditional heart failure treatments .

Zukünftige Richtungen

The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan, and results are expected in early 2022 .

Eigenschaften

IUPAC Name

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXFZCZUAOOQC-UTKZUKDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164370
Record name Sacubitril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sacubitril's active metabolite, LBQ657 inhibits neprilysin, a neutral endopeptidase that would typically cleave natiuretic peptides, which includes: atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP). ANP and BNP are released under atrial and ventricle stress, which activate downstream receptors leading to vasodilation, natriuresis and diuresis. Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Therefore, the inhibition of neprilysin leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II. (However, when combined with valsartan, would result in blocking of angiotensin II to its receptor, preventing the vasoconstrictive effects and resulting in a decrease in vascular resistance and blood pressure.) Cardiovascular and renal effects of sacubitril is a result of the increased levels of peptides that are normally degraded by neprilysin.
Record name Sacubitril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sacubitril

CAS RN

149709-62-6
Record name Sacubitril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149709-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sacubitril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sacubitril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sacubitril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4S)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SACUBITRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17ERJ0MKGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sacubitril
Reactant of Route 2
Reactant of Route 2
Sacubitril
Reactant of Route 3
Reactant of Route 3
Sacubitril
Reactant of Route 4
Reactant of Route 4
Sacubitril
Reactant of Route 5
Reactant of Route 5
Sacubitril
Reactant of Route 6
Reactant of Route 6
Sacubitril

Citations

For This Compound
23,600
Citations
AJ Sauer, R Cole, BC Jensen, J Pal, N Sharma… - Heart failure …, 2019 - Springer
… by reviewing the efficacy and safety of sacubitril/valsartan based on its … sacubitril/valsartan use in HFrEF. Throughout this article, we also describe our clinical experience with sacubitril/…
Number of citations: 90 link.springer.com
JSS Singh, LM Burrell, M Cherif, IB Squire, AL Clark… - Heart, 2017 - heart.bmj.com
… by sacubitril/valsartan such as bradykinin, substance P and adrenomedullin that may contribute to the efficacy of sacubitril/valsartan in HF. We also discuss concerns that sacubitril/…
Number of citations: 102 heart.bmj.com
NH Mustafa, J Jalil, S Zainalabidin… - Frontiers in …, 2022 - frontiersin.org
… Sacubitril/valsartan is a new drug combination that has been approved for patients with heart failure. This review aims to detail the mechanism of action for sacubitril/… effects of sacubitril/…
Number of citations: 9 www.frontiersin.org
B Claggett, M Packer, JJV McMurray… - … England Journal of …, 2015 - Mass Medical Soc
… We estimated that a 55-year-old patient such as those enrolled in the PARADIGM-HF trial would have a projected life expectancy of 11.6 additional years while receiving enalapril, as …
Number of citations: 126 www.nejm.org
A Sarrias, A Bayes-Genis - Circulation, 2018 - Am Heart Assoc
… Sacubitril/valsartan is the first of a new class of drugs known as angiotensin receptor … to receive either sacubitril/valsartan or enalapril. Patients in the sacubitril/valsartan group had a 20…
Number of citations: 60 www.ahajournals.org
P Martens, H Beliën, M Dupont, W Mullens - ESC heart failure, 2018 - Wiley Online Library
… sacubitril/valsartan as part of an ongoing clinical were excluded. Only patients receiving sacubitril/… general practitioners are allowed to initiate sacubitril/valsartan. The electronic search …
Number of citations: 63 onlinelibrary.wiley.com
PS Jhund, M Fu, E Bayram, CH Chen… - European heart …, 2015 - academic.oup.com
Background The age at which heart failure develops varies widely between countries and drug tolerance and outcomes also vary by age. We have examined the efficacy and safety of …
Number of citations: 255 academic.oup.com
MR Zile, E O'Meara, B Claggett, MF Prescott… - Journal of the American …, 2019 - jacc.org
… Given the biochemical targets of sacubitril/valsartan, we hypothesized that circulating biomarkers reflecting the mechanisms that determine extracellular matrix (ECM) homeostasis, …
Number of citations: 173 www.jacc.org
SD Solomon, M Vaduganathan, B L. Claggett… - Circulation, 2020 - Am Heart Assoc
… Overall sacubitril/valsartan was superior to renin-angiotensin-… The effect of sacubitril/valsartan was modified by LVEF (… by LVEF on the efficacy of sacubitril/valsartan in both men and …
Number of citations: 381 www.ahajournals.org
JW Cunningham, BL Claggett, E O'Meara… - Journal of the American …, 2020 - jacc.org
… targets of sacubitril/valsartan, this study hypothesized that circulating biomarkers reflecting the mechanisms that determine extracellular matrix homeostasis are altered by sacubitril/…
Number of citations: 89 www.jacc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.